REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[NH:9])[NH:7][OH:8])=[CH:4][CH:3]=1.ONC(C1C2C=CNC=2C=CC=1)=N.[CH2:25]([O:27][C:28]1[CH:29]=[C:30]([CH:34]=[CH:35][C:36]=1[O:37][CH2:38][CH3:39])[C:31](O)=O)[CH3:26].C(OC1C=C(C=CC=1OCCC)C(O)=O)CC>>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]2[N:9]=[C:31]([C:30]3[CH:34]=[CH:35][C:36]([O:37][CH2:38][CH3:39])=[C:28]([O:27][CH2:25][CH3:26])[CH:29]=3)[O:8][N:7]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(NO)=N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ONC(=N)C=1C=2C=CNC2C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C(=O)O)C=CC1OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)OC=1C=C(C(=O)O)C=CC1OCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1=NOC(=N1)C1=CC(=C(C=C1)OCC)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |